Kinase Potency of CDK4-IN-1 vs. FDA-Approved Dual CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib)
CDK4-IN-1 inhibits the CDK4/cyclin D1 complex with an IC50 of 10 nM in in vitro kinase assays [1]. This places it within the same potency range as the clinically approved dual inhibitors palbociclib (IC50 = 11 nM) and ribociclib (IC50 = 10 nM) but with a distinct selectivity profile [2]. It is approximately 5-fold less potent against CDK4 compared to abemaciclib (IC50 = 2 nM) .
| Evidence Dimension | CDK4/cyclin D1 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Palbociclib (IC50 = 11 nM), Ribociclib (IC50 = 10 nM), Abemaciclib (IC50 = 2 nM) |
| Quantified Difference | CDK4-IN-1: 10 nM; Palbociclib: 11 nM; Ribociclib: 10 nM; Abemaciclib: 2 nM |
| Conditions | In vitro kinase assay using recombinant CDK4/cyclin D1 proteins [1][2] |
Why This Matters
This demonstrates that CDK4-IN-1 is a potent research tool comparable to clinical agents for CDK4 inhibition, enabling mechanistic studies without confounding clinical pharmacology variables.
- [1] Cho YS, et al. 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. J Med Chem. 2010 Nov 25;53(22):7938-57. View Source
- [2] O'Leary B, Finn RS, Turner NC. Treating cancer with selective CDK4/6 inhibitors. Nat Rev Clin Oncol. 2016;13(7):417-430. (Data via Cancer Treatment Reviews Table 1). View Source
